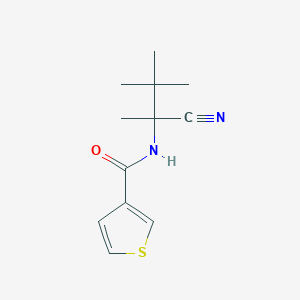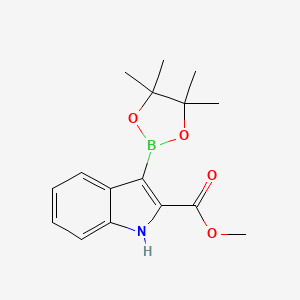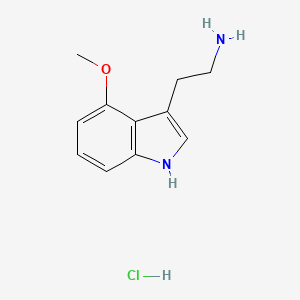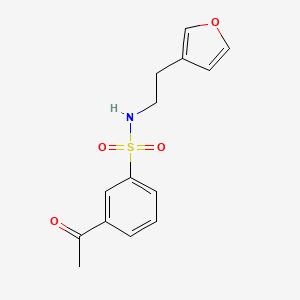
3-acetyl-N-(2-(furan-3-yl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a SO2NH2 group. They are widely used in medicine due to their antibacterial and diuretic properties .
Molecular Structure Analysis
The molecular structure of a compound like this would likely involve a benzene ring (from the “benzene” part of the name), a sulfonamide group (from the “sulfonamide” part), and a furan ring (a 5-membered ring containing oxygen, from the “furan” part). The “3-acetyl” and “2-ethyl” parts suggest substitutions on the benzene and furan rings, respectively .Chemical Reactions Analysis
Sulfonamides, in general, are known to undergo reactions typical of amides. The sulfur atom can increase the acidity of the amide hydrogen, allowing it to participate in hydrogen bonding and potentially increasing reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on the specific arrangement of its atoms and the nature of its functional groups. Sulfonamides tend to be crystalline solids at room temperature .Scientific Research Applications
Synthetic Methodologies and Chemical Properties
Cascade Reactions for Substituted Benzenesulfonamides
Research demonstrates the synthesis of highly substituted N-(furan-3-ylmethylene)benzenesulfonamides via a gold(I)-catalyzed cascade reaction, indicating the versatility of furan and benzenesulfonamide derivatives in complex synthesis pathways (Wang et al., 2014). This methodology could potentially be applied or adapted for the synthesis of 3-acetyl-N-(2-(furan-3-yl)ethyl)benzenesulfonamide, showcasing the compound's relevance in synthetic organic chemistry.
Anticancer and Antiviral Activities
A study on celecoxib derivatives, including N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides, demonstrated potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities (Küçükgüzel et al., 2013). Although directly not about 3-acetyl-N-(2-(furan-3-yl)ethyl)benzenesulfonamide, this study suggests that structurally similar compounds could exhibit a broad range of biological activities, warranting further investigation into their potential pharmaceutical applications.
Carbonic Anhydrase Inhibition
Another research area involves benzenesulfonamide derivatives acting as carbonic anhydrase inhibitors, which are explored for their potential in treating conditions such as glaucoma, epilepsy, and cancer (Mishra et al., 2017). Given the structural relationship, 3-acetyl-N-(2-(furan-3-yl)ethyl)benzenesulfonamide may also be a candidate for evaluation as a carbonic anhydrase inhibitor.
Innovative Drug Design
Research on benzenesulfonamides has led to the discovery of compounds with significant therapeutic potential, including as endothelin receptor antagonists for treating diseases like hypertension and subarachnoid hemorrhage (Murugesan et al., 1998). This highlights the utility of benzenesulfonamide derivatives in the design of novel therapeutic agents.
Mechanism of Action
Furan derivatives have taken on a special position in the realm of medicinal chemistry . They exhibit a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas . Furan-containing compounds have a variety of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-acetyl-N-[2-(furan-3-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S/c1-11(16)13-3-2-4-14(9-13)20(17,18)15-7-5-12-6-8-19-10-12/h2-4,6,8-10,15H,5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XELBIWLVMPAWJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCCC2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-acetyl-N-(2-(furan-3-yl)ethyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

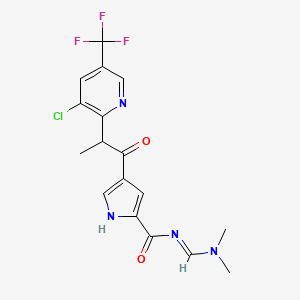
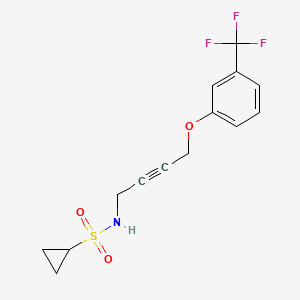

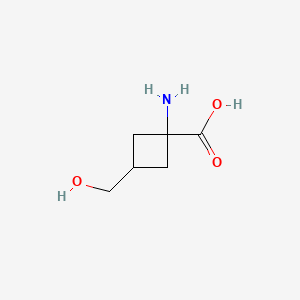
![8-(4-Hydroxyphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dion e](/img/structure/B2938267.png)
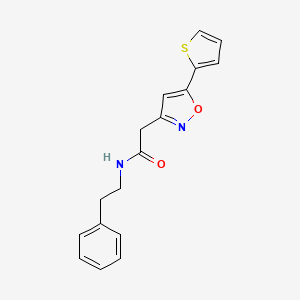
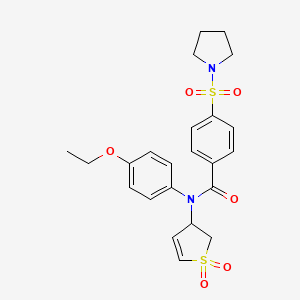
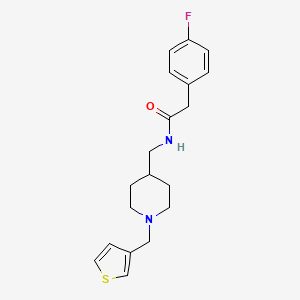

![(Z)-2-Cyano-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2938279.png)
![7-Chloro-3-[(4-ethylphenyl)sulfonyl]-5-[4-(4-fluorophenyl)piperazin-1-yl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2938280.png)
